Cas no 813-78-5 (Dimethyl Phosphate)

Dimethyl Phosphate structure
Dimethyl Phosphate structure
Produktname:Dimethyl Phosphate
CAS-Nr.:813-78-5
MF:C2H7O4P
MW:126.048341989517
MDL:MFCD00014887
CID:83090
PubChem ID:13134

Dimethyl Phosphate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Dimethyl hydrogen phosphate
    • Dimethyl Phosphate
    • O,Dimethylhydrogenphosphate
    • Methyl phosphate
    • NSC 2676
    • O,O-Dimethyl hydrogen phosphate
    • O,O-Dimethyl phosphate
    • Methyl phosphate ((MeO)2(HO)PO)
    • 4-01-00-01259 (Beilstein Handbook Reference)
    • Phosphoric acid dimethyl ester
    • KFG
    • Q2823255
    • Dimethylphosphate
    • NSC-2676
    • SCHEMBL47754
    • CS-0164327
    • dimethoxyphosphinic acid
    • Dimethylphosphate; Phosphoric acid, dimethyl ester;
    • NCGC00255372-01
    • BRN 1702242
    • Dimethylhydrogenphosphate
    • AI3-15058
    • NSC2676
    • DTXSID5025150
    • 7-chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one
    • Phosphoric acid, dimethyl ester
    • HI4K2C9UEI
    • 53396-59-1
    • EINECS 212-389-6
    • dimethyl phosphate, AldrichCPR
    • Tox21_301411
    • DTXCID205150
    • UNII-HI4K2C9UEI
    • dimethyl phosphoric acid
    • NSC-289396
    • BP-21444
    • CAS-813-78-5
    • AKOS015965163
    • 813-78-5
    • NS00014956
    • CHEBI:166474
    • Dimethyl Phosphate (Olaparib Impurity)
    • MFCD00014887
    • NSC289396
    • Methyl phosphate ((CH3O)2(HO)PO) (6CI)
    • DMP
    • STL556372
    • SY002076
    • DB-230239
    • METHYL PHOSPHATE ((CH3O)2(HO)PO)
    • KKUKTXOBAWVSHC-UHFFFAOYSA-N
    • BBL102569
    • MDL: MFCD00014887
    • Inchi: 1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4)
    • InChI-Schlüssel: KKUKTXOBAWVSHC-UHFFFAOYSA-N
    • Lächelt: O=P(OC)(OC)O

Berechnete Eigenschaften

  • Genaue Masse: 126.00800
  • Monoisotopenmasse: 126.008
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 7
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 81.7
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: nichts
  • Tautomerzahl: nichts
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 55.8A^2

Experimentelle Eigenschaften

  • Farbe/Form: Farblose oder gelblich braune transparente Flüssigkeit
  • Dichte: 1.314
  • Siedepunkt: 160 ºC
  • Flammpunkt: 50 ºC
  • Brechungsindex: 1.408-1.41
  • PSA: 65.57000
  • LogP: 0.37960
  • Löslichkeit: Löslich in Wasser, alkalischer Lösung, Ethanol, Chloroform, unlöslich in Benzol, Ether und Erdölether.

Dimethyl Phosphate Sicherheitsinformationen

Dimethyl Phosphate Zolldaten

  • HS-CODE:2930909027
  • Zolldaten:

    China Zollkodex:

    2930909027

    Übersicht:

    2990909027 Verbindung, die ein Phosphoratom und eine Methylethylpropylgruppe enthält (ohne Dinofop).Regulierungsbedingungen:23(Import licenses for dual-use items and technologies,Export licenses for dual-use items and technologies).VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:6.5%.Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Regulierungsbedingungen:

    2.Importlizenzen für Gegenstände und Technologien mit doppeltem Verwendungszweck
    3.Exportlizenzen für Gegenstände und Technologien mit doppeltem Verwendungszweck

    Zusammenfassung:

    2990909027 .Aufsichtsbedingungen: 23 (Einfuhrgenehmigung für Dual-Use-Artikel und Technologien, Ausfuhrgenehmigung für Dual-Use-Artikel und Technologien). MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:6.5%.Allgemeintarif:30.0%

Dimethyl Phosphate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM329257-1g
dimethyl hydrogen phosphate
813-78-5 95%+
1g
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eNovation Chemicals LLC
Y1243913-1g
Dimethyl hydrogen phosphate
813-78-5 96%
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abcr
AB234496-1 g
Dimethyl hydrogen phosphate; .
813-78-5
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eNovation Chemicals LLC
Y1243913-5g
Dimethyl hydrogen phosphate
813-78-5 96%
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Apollo Scientific
OR10807-1g
Dimethyl hydrogen phosphate
813-78-5
1g
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Oakwood
239785-250mg
Dimethyl hydrogen phosphate
813-78-5 95%
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Oakwood
239785-5g
Dimethyl hydrogen phosphate
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1PlusChem
1P00536I-5g
Dimethyl hydrogen phosphate
813-78-5 96%
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abcr
AB234496-5g
Dimethyl hydrogen phosphate; .
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A2B Chem LLC
AC36602-250mg
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Dimethyl Phosphate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile-d3 ,  Water ;  24 h, 50 °C
Referenz
A Water- and Base-Stable Iminopyridine-Based Cage That Can Bind Larger Organic Anions
Zenka, Mattias; et al, European Journal of Inorganic Chemistry, 2023, 26(15),

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  35 min, 0 °C
Referenz
Reactivity of an electrophilic hypervalent iodine trifluoromethylation reagent with hydrogen phosphates-A mechanistic study
Santschi, Nico; et al, Journal of Fluorine Chemistry, 2012, 135, 83-86

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Iodine Solvents: Water
Referenz
Nucleoside 3'-N,N-dialkylphosphonamidates: novel building blocks for oligonucleotide synthesis
Wada, Takeshi; et al, Tetrahedron Letters, 1990, 31(44), 6363-6

Synthetic Routes 4

Reaktionsbedingungen
Referenz
Microbial cleavage of various organophosphorus insecticides
Rosenberg, Arthur; et al, Applied and Environmental Microbiology, 1979, 37(5), 886-91

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Water Solvents: Water
Referenz
Phosphoenol pyruvamides. Amide-phosphate interactions in analogs of phosphoenol pyruvate
Kluger, Ronald; et al, Journal of the American Chemical Society, 1984, 106(14), 4017-20

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 - 4 h
Referenz
Preparation and toxicity of some alkyl thiopyrophosphates
McIvor, R. A.; et al, Canadian Journal of Chemistry, 1956, 34, 1819-32

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C → rt
1.2 Reagents: Lithium bromide Solvents: Acetonitrile ;  overnight, reflux
1.3 Reagents: Amberlite IR 120 Solvents: Methanol ;  10 min, rt
Referenz
Tailoring the Specificity and Reactivity of a Mechanism-Based Inactivator of Glucocerebrosidase for Potential Therapeutic Applications
Rempel, Brian P.; et al, Angewandte Chemie, 2011, 50(44), 10381-10383

Synthetic Routes 8

Reaktionsbedingungen
Referenz
Fragmentation of methyl hydrogen α-hydroxyiminophosphonates to monomeric methyl metaphosphate: stereochemistry and mechanism
Katzhendler, Jehoshua; et al, Journal of the Chemical Society, 1989, (6), 589-94

Synthetic Routes 9

Reaktionsbedingungen
Referenz
Study and identification of fosbrom degradation products
Kubiak, Zoja; et al, Organika, 1978, 91, 91-7

Synthetic Routes 10

Reaktionsbedingungen
Referenz
Bisphosphonate prodrugs: Synthesis and biological evaluation in HuH7 hepatocarcinoma cells
Monteil, Maelle; et al, European Journal of Medicinal Chemistry, 2014, 77, 56-64

Synthetic Routes 11

Reaktionsbedingungen
Referenz
Oxidatively-induced formation of dialkyl hydrogen phosphonates from phosphorothionates
Wu, Shao Yong; et al, Phosphorus, 1990, 54(1-4), 221-4

Synthetic Routes 12

Reaktionsbedingungen
Referenz
Oxidatively-induced formation of dialkyl hydrogen phosphonates from phosphorothionates
Wu, Shao Yong; et al, Phosphorus, 1990, 54(1-4), 221-4

Synthetic Routes 13

Reaktionsbedingungen
1.1 Solvents: Methanol ,  Water
Referenz
Applications of thermospray liquid chromatography-mass spectrometry in photochemical studies of pesticides in water
Durand, G.; et al, Journal of Chromatography, 1991, 554(1-2), 233-50

Synthetic Routes 14

Reaktionsbedingungen
1.1 Solvents: Water ;  1 h, > rt
Referenz
A Redox Strategy for Light-Driven, Out-of-Equilibrium Isomerizations and Application to Catalytic C-C Bond Cleavage Reactions
Ota, Eisuke; et al, Journal of the American Chemical Society, 2019, 141(4), 1457-1462

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic acid ,  Water Solvents: 1,2-Dimethoxyethane ,  Water
Referenz
Direct evidence for phosphorane intermediates in the hydrolysis of 6-ring and acyclic thiophosphate esters
Cullis, Paul M.; et al, Tetrahedron Letters, 1988, 29(17), 2081-4

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Phosphoric acid
Referenz
Photolysis of aryl esters of tri- and tetracoordinate phosphorus compounds
Shi, Min; et al, Phosphorus, 1991, 60(1-2), 1-14

Synthetic Routes 17

Reaktionsbedingungen
1.1 Solvents: Water
Referenz
Identification of thermal decomposition products of dichlorvos by GC/FTIR and GC/MS
Guey, C. Robin; et al, Analusis, 1991, 19(10), 359-62

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Uranium oxide (UO2)
Referenz
Kinetics of formation of zinc-silicate-based luminophors for gas-discharge indicators
Manashirov, O. Ya.; et al, Sb. Nauch. Tr. VNII Lyuminoforov i Osobo Chist. Veshchestv, 1987, (33), 71-6

Synthetic Routes 19

Reaktionsbedingungen
Referenz
Monomeric methyl metaphosphate: reactions with carbonyl groups
Satterthwait, Arnold C.; et al, Journal of the American Chemical Society, 1980, 102(13), 4464-72

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Uranium oxide (UO2)
Referenz
Effect of technological factors on the behavior of silicate luminophors for gas-discharge indicators in a high-frequency hydrogen discharge
Bukov, V. I.; et al, Sb. Nauch. Tr. VNII Lyuminoforov i Osobo Chist. Veshchestv, 1987, (33), 76-88

Synthetic Routes 21

Reaktionsbedingungen
Referenz
Degradation of O,O-dimethyl phosphorodithioate by Thiobacillus thioparus TK-1 and Pseudomonas AK-2
Kanagawa, Takahiro; et al, Kenkyu Hokoku - Kogyo Gijutsuin Biseibutsu Kogyo Gijutsu Kenkyusho, 1983, (60), 35-45

Synthetic Routes 22

Reaktionsbedingungen
1.1 Reagents: Methanol Solvents: Dichloromethane
Referenz
Mercury trifluoroacetate-catalyzed conversion of Se-alkyl phosphoroselenolates into the corresponding phosphates
Wozniak, Lucyna A., Journal of Organometallic Chemistry, 2004, 689(17), 2745-2751

Synthetic Routes 23

Reaktionsbedingungen
1.1 Catalysts: Cerium hydroxide (Ce(OH)4), (T-4)- Solvents: Water ;  30 min, pH 10, rt
Referenz
Metal Hydroxide/Polymer Textiles for Decontamination of Toxic Organophosphates: An Extensive Study of Wettability, Catalytic Activity, and the Effects of Aggregation
Dwyer, Derek B. ; et al, ACS Applied Materials & Interfaces, 2019, 11(34), 31378-31385

Dimethyl Phosphate Raw materials

Dimethyl Phosphate Preparation Products

Dimethyl Phosphate Verwandte Literatur

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